3-Amino-1-(3-methoxypropyl)-3-methylthiourea
Description
3-Amino-1-(3-methoxypropyl)-3-methylthiourea is a thiourea derivative characterized by a methoxypropyl group, a methyl substituent on the thiourea nitrogen, and an amino group. Its molecular formula is C₆H₁₃N₃OS (inferred from , and 10). Thiourea derivatives are known for their versatility in coordination chemistry and biological applications, particularly in metal complex formation and enzyme inhibition.
Properties
IUPAC Name |
1-amino-3-(3-methoxypropyl)-1-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3OS/c1-9(7)6(11)8-4-3-5-10-2/h3-5,7H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPQAWRGJRCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NCCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(3-methoxypropyl)-3-methylthiourea (CAS No. 1955474-92-6) is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxypropyl side chain, contributing to its potential pharmacological properties. The following sections provide a detailed overview of its biological activity, including antibacterial properties, neuroprotective effects, and potential therapeutic applications.
- Chemical Formula : C₆H₁₅N₃OS
- Molecular Weight : 177.27 g/mol
- Structural Characteristics :
- Contains an amino group
- Features a methoxypropyl side chain
- Includes a methyl group on the thiourea nitrogen
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead candidate for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
Neuroprotective Effects
Thiourea derivatives, including this compound, have been studied for their neuroprotective properties. Preliminary studies indicate that this compound may modulate cellular signaling pathways associated with neuroprotection and inflammation.
In a study examining neuroprotection in neuronal cell lines, the compound was shown to reduce oxidative stress and apoptosis induced by neurotoxic agents:
- Cell Viability Increase : Up to 75% at concentrations of 50 µM.
- Reduction in Apoptotic Markers : Decreased caspase-3 activity by approximately 40%.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Action : Inhibition of cell wall synthesis and disruption of metabolic processes in bacteria.
- Neuroprotection : Scavenging of reactive oxygen species (ROS) and modulation of apoptotic pathways.
- Inflammatory Response Modulation : Potential inhibition of pro-inflammatory cytokines.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various thiourea derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound exhibited notable bactericidal activity under both replicating and non-replicating conditions:
- Complete Sterilization : Achieved at concentrations as low as 50 µM after 21 days.
- Comparison with Standard Antibiotics : Demonstrated comparable efficacy to first-line tuberculosis treatments.
Neuroprotective Study
In another study focusing on neuroprotection, the compound was tested in an animal model of neurodegeneration induced by excitotoxicity. The results showed:
- Behavioral Improvements : Enhanced performance in memory tasks.
- Histological Analysis : Significant reduction in neuronal loss compared to control groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
3-Amino-1-(3-methoxypropyl)-3-methylthiourea exhibits potential as a pharmaceutical intermediate. Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases. Thioureas are known for their biological activities, including antibacterial and antifungal properties, which can be leveraged in drug design.
Case Study: Antibacterial Activity
A study investigating the antibacterial properties of thiourea derivatives found that certain modifications to the thiourea structure enhanced activity against various bacterial strains. This suggests that this compound could be synthesized and tested for similar effects, potentially leading to the development of new antibiotics .
Agricultural Science
Pesticide Development:
The compound's thiourea moiety may confer protective qualities against pests and diseases in crops. Research into thiourea derivatives has indicated their efficacy as fungicides and herbicides. The incorporation of this compound into agrochemical formulations could enhance crop protection strategies, particularly in sustainable agriculture where reducing chemical usage is crucial.
Case Study: Crop Protection
In studies where thiourea compounds were applied to crops, significant reductions in fungal infections were observed, suggesting that this compound may similarly improve plant health and yield when integrated into pest management systems .
Materials Science
Polymer Chemistry:
The compound can serve as a building block in the synthesis of novel polymers. Thioureas are known to enhance the thermal stability and mechanical properties of polymer matrices. Research into incorporating this compound into polymer formulations could lead to materials with improved performance characteristics.
Case Study: Polymer Enhancement
Recent studies have shown that adding thiourea derivatives to polymer blends increases tensile strength and thermal resistance. This finding indicates that this compound may be explored for applications in developing high-performance materials suitable for various industrial applications .
Comparison with Similar Compounds
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
Structure and Synthesis :
This complex is synthesized by reacting 1-(2,4-dichlorobenzoyl)-3-methylthiourea with FeCl₃·6H₂O under reflux conditions (75°C, 7 hours), achieving a high yield of 97.58–97.85% . The ligand features a dichlorobenzoyl group and a methylthiourea moiety, enabling strong metal coordination.
Key Properties :
- Physical State: Yellow powder, slightly soluble in water but soluble in ethanol .
- Electronic Properties : UV-Vis spectroscopy revealed a λmax shift from 261 nm (ligand) to 325 nm (complex), indicating charge transfer between Fe(III) and the ligand .
- Biological Activity: Molecular docking studies demonstrated a binding affinity of -7.76 kcal/mol with ribonucleotide reductase (anticancer target), outperforming hydroxyurea (-6.70 kcal/mol) .
Comparison with Target Compound :
- The target compound lacks the dichlorobenzoyl group and iron coordination, likely reducing its electronic conjugation and anticancer activity. However, its methoxypropyl group may enhance solubility in polar solvents compared to the dichlorobenzoyl analog.
3-[3-(Dimethylamino)propyl]-1-phenylurea
Structure and Hazards :
Comparison with Target Compound :
- The phenyl group in this urea derivative increases hydrophobicity, contrasting with the methoxypropyl group in the target compound, which may improve water solubility.
- The absence of sulfur (urea vs.
3-Amino-1-(1-cyclopropylethyl)thiourea
Comparison with Target Compound :
- The cyclopropylethyl group may impart rigidity and alter steric interactions in biological systems, whereas the methoxypropyl group in the target compound offers flexibility and ether oxygen for hydrogen bonding.
3-Amino-1-(3-methoxypropyl)urea
Structure :
Comparison with Target Compound :
- The thiourea group (target compound) has greater acidity (pKa ~ 21–22) compared to urea (pKa ~ 26–27), enhancing metal coordination and hydrogen-bonding strength.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Docking Study Results (Ribonucleotide Reductase)
| Compound | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant |
|---|---|---|
| Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) | -7.76 | 2.11 µM |
| Hydroxyurea (Control) | -6.70 | 12.30 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-Amino-1-(3-methoxypropyl)-3-methylthiourea, and how can reaction conditions be optimized?
- Methodology : Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For example, analogous compounds (e.g., 3-Amino-3-methyl-1-phenylthiourea) are synthesized by reacting phenyl isothiocyanate with methylamine in aqueous/organic solvents under controlled temperatures . Optimize yield and purity by adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (25–75°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology : Use UV-Vis spectroscopy to confirm electronic transitions (e.g., λmax shifts indicating charge transfer in metal complexes) . FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm<sup>-1</sup>, C=S vibrations at ~1250 cm<sup>-1</sup>) . NMR (<sup>1</sup>H, <sup>13</sup>C) resolves structural features like methoxypropyl substituents and thiourea backbone . HPLC ensures purity (>95%) by quantifying residual reactants .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines to assess IC50 values. Compare results with structurally similar thioureas, such as 1-(2,4-dichlorobenzoyl)-3-methylthiourea, which showed binding affinity (-7.64 kcal/mol) to ribonucleotide reductase (2EUD receptor) . Include positive controls (e.g., hydroxyurea) to benchmark activity .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound as an enzyme inhibitor?
- Methodology : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes like ribonucleotide reductase. Analyze binding poses for hydrogen bonds (e.g., with Arg 293, Ser 217 residues) and hydrophobic interactions. Prioritize compounds with lower ΔG values (e.g., -7.76 kcal/mol in analogous iron(III) complexes) and higher inhibition constants (e.g., 2.11 µM) . Validate predictions with enzymatic inhibition assays .
Q. How should researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. mutagenicity)?
- Methodology : Address discrepancies by standardizing experimental parameters (e.g., cell lines, exposure times, compound purity). For example, while the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III) complex showed mutagenicity in Ames tests, its high human intestinal absorption (HIA: 97.8%) and moderate Caco2 permeability (53.64%) suggest therapeutic potential with dose optimization . Conduct dose-response studies and compare toxicity thresholds across models .
Q. What strategies improve the pharmacokinetic profile of this compound for oral delivery?
- Methodology : Evaluate ADMET properties using in silico tools (e.g., SwissADME) and validate with in vitro assays. For instance, high HIA values (>95%) indicate favorable absorption, while moderate Caco2 permeability (>50%) suggests limited intestinal efflux . Mitigate toxicity via structural modifications (e.g., introducing hydrophilic groups) without compromising binding affinity .
Q. How can spectroscopic data (e.g., UV-Vis, IR) be used to confirm metal complex formation with this compound?
- Methodology : Compare ligand and complex spectra. For example, Fe(III) complexes of thiourea derivatives exhibit bathochromic shifts in UV-Vis due to ligand-to-metal charge transfer (LMCT). IR spectra show shifts in C=S stretching (from ~1250 cm<sup>-1</sup> to ~1150 cm<sup>-1</sup>) upon metal coordination . Use molar absorptivity (ε) and 10 Dq values to quantify ligand field strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
